molecular formula C17H21N3O5 B2468758 N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2034605-56-4

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2468758
CAS No.: 2034605-56-4
M. Wt: 347.371
InChI Key: CJPGDRKGTDBSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

Research has shown that compounds related to N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide act as potent, competitive inhibitors of porcine liver glycolic acid oxidase (GAO) in vitro. These inhibitors play a significant role in metabolic studies, especially in conditions where the inhibition of GAO can be therapeutically beneficial, such as in the treatment of hyperoxaluria, a condition characterized by excessive oxalate in the urine, leading to kidney stones and renal failure (Rooney et al., 1983).

Novel Synthetic Approaches

A novel one-pot synthetic approach to related compounds, demonstrating the versatility of these chemical structures in synthesizing a wide array of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, has been developed. This synthesis methodology is significant for creating new molecules with potential pharmacological activities, offering a pathway to explore the therapeutic potential of compounds related to N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (Mamedov et al., 2016).

Neuropharmacological Research

Investigations into the role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats have utilized compounds similar to N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. These studies help understand neural systems that underlie compulsive behaviors, potentially leading to novel treatments for eating disorders and compulsive eating (Piccoli et al., 2012).

Neuroprotective Effects

Research on the neuroprotective effects of certain compounds in the context of Parkinson's disease, where 1-Methyl-4-phenyl-pyridinium (MPP+)-induced toxicity is a model for studying Parkinsonian syndromes, suggests that compounds structurally related to N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide could have protective benefits against neurodegeneration. These findings are crucial for developing therapies targeting oxidative stress pathways in neurodegenerative diseases like Parkinson's disease (Amazzal et al., 2007).

Metabolic Insights

Studies on the metabolism of related compounds provide insights into their biotransformation, which is essential for understanding their pharmacokinetics and pharmacodynamics. Identifying major metabolic pathways helps in predicting drug interactions, side effects, and therapeutic efficacy, thereby guiding the design of compounds with improved bioavailability and reduced toxicity (Borel et al., 2011).

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c21-14-5-2-7-20(14)13-4-1-3-12(9-13)19-16(23)15(22)18-10-17(24)6-8-25-11-17/h1,3-4,9,24H,2,5-8,10-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPGDRKGTDBSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.